molecular formula C10H7FN2O5 B5527855 (2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B5527855
M. Wt: 254.17 g/mol
InChI Key: KAXIYRLTZKRFFW-ONEGZZNKSA-N
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Description

(2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-nitro-substituted phenyl ring attached to an amino group, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common route includes the nitration of a fluoro-substituted aniline, followed by coupling with a suitable butenoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable candidate for pharmaceutical development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on understanding their mechanism of action and efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-[(2-fluoro-5-nitrophenyl)amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro and nitro group on the phenyl ring, along with the butenoic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-4-(2-fluoro-5-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O5/c11-7-2-1-6(13(17)18)5-8(7)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXIYRLTZKRFFW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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